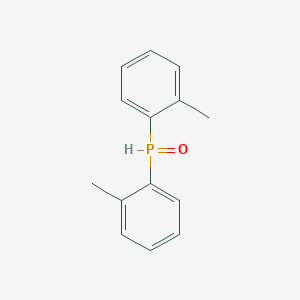

Bis(o-tolyl)phosphine oxide

Description

Bis(o-tolyl)phosphine oxide (IUPAC name: di(2-methylphenyl)phosphine oxide) is a secondary phosphine oxide characterized by a central phosphorus atom bonded to two o-tolyl groups (2-methylphenyl substituents) and an oxygen atom (P=O). Its structure combines steric hindrance from the ortho-methyl groups with the electron-withdrawing nature of the phosphine oxide moiety. This compound is synthesized via palladium-catalyzed reactions, such as the Hirao cross-coupling, where diarylphosphine oxides are formed from aryl halides and phosphorus precursors . Its applications span catalysis, materials science, and coordination chemistry, where its electronic and steric properties play critical roles.

Properties

IUPAC Name |

1-methyl-2-(2-methylphenyl)phosphonoylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15OP/c1-11-7-3-5-9-13(11)16(15)14-10-6-4-8-12(14)2/h3-10,16H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWCBFYRNWOIXIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1P(=O)C2=CC=CC=C2C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15OP | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Organic Synthesis

Bis(o-tolyl)phosphine oxide serves as an important intermediate in organic synthesis. It is frequently employed in the preparation of various phosphine derivatives and has been shown to facilitate numerous reactions due to its ability to stabilize transition states.

Case Study: Synthesis of Phosphine Oxides

A study demonstrated the efficient synthesis of 1,2-bis(phosphine oxide)ethanes using this compound as a precursor. The process involved Grignard reagents and diethyl phosphite under controlled conditions, yielding high purity products suitable for further applications in catalysis .

A. Asymmetric Synthesis

This compound has been utilized as a ligand in palladium-catalyzed reactions, enhancing enantioselectivity in various asymmetric synthesis processes. Research indicates that the mono-oxidation of bis-phosphine ligands can lead to improved catalytic performance, particularly in the synthesis of chiral compounds .

B. Organocatalysis

Recent advancements have highlighted its role in organocatalytic processes. For example, a diastereoselective (4 + 1) cycloaddition reaction involving o-hydroxyphenyl-substituted secondary phosphine oxides was successfully catalyzed using this compound derivatives .

Material Science

In material science, this compound has been investigated for its potential use in polymer chemistry and as a stabilizer in various formulations. Its unique chemical properties allow it to interact favorably with different substrates, enhancing material performance.

Data Table: Summary of Applications

Comparison with Similar Compounds

Structural and Steric Effects

Key Compounds Compared :

- Diphenylphosphine Oxide (DPO): No methyl substituents.

- Bis(4-methylphenyl)phosphine Oxide : Para-methyl groups (less steric hindrance).

- Bis(3,5-dimethylphenyl)phosphine Oxide : Two meta-methyl groups (moderate steric bulk).

- Bis(2,4,6-trimethylphenyl)phosphine Oxide : High steric congestion.

Steric Influence :

- Bis(o-tolyl)phosphine oxide exhibits intermediate steric hindrance. The ortho-methyl groups create a crowded environment, as evidenced by crystallographic studies showing that substituent positioning significantly impacts molecular conformation. For instance, bis(2,4,6-trimethylphenyl)phosphine oxide adopts a more distorted structure compared to DPO .

| Compound | Substituent Positions | Steric Hindrance | Crystal Structure Distortion |

|---|---|---|---|

| Diphenylphosphine oxide | None | Low | Minimal |

| This compound | 2-methyl | Moderate | Intermediate |

| Bis(3,5-dimethylphenyl) | 3,5-methyl | Moderate | Slight |

| Bis(2,4,6-trimethylphenyl) | 2,4,6-methyl | High | Severe |

Electronic Effects and Redox Properties

Phosphine oxides are electron-deficient due to the P=O group. Substituents further modulate electronic behavior:

- Oxidation Potential: In electrochemical studies, phenylacridine derivatives with bis(diphenylphosphine oxide) units (e.g., SPA-2,7-F(POPh₂)₂) exhibit irreversible oxidation at ~1.05 V, compared to a model compound without phosphine oxide (SPA-F, 1.00 V). This shift indicates that electron-withdrawing phosphine oxide groups raise oxidation potentials .

- Substituent Impact: Despite steric differences, the oxidation potentials of bis(o-tolyl), bis(3,5-dimethylphenyl), and bis(4-methylphenyl) phosphine oxides remain similar (~1.05 V), suggesting electronic effects dominate over steric factors in redox behavior .

Catalytic Activity in Cross-Coupling Reactions

In the Hirao reaction, palladium catalysts ligated with phosphine oxides show varying efficiencies:

- This compound demonstrates intermediate activity, yielding 80–82% product in aryl phosphinations. Comparatively, diphenylphosphine oxide (less steric bulk) and bis(3,5-dimethylphenyl)phosphine oxide (higher steric bulk) show lower and higher activities, respectively .

| Phosphine Oxide Ligand | Product Yield (%) | Catalytic Activity |

|---|---|---|

| Diphenylphosphine oxide | 75–78 | Moderate |

| This compound | 80–82 | Intermediate |

| Bis(3,5-dimethylphenyl) | 85–88 | High |

The ortho-methyl groups in this compound balance steric protection and electronic stabilization, optimizing catalyst performance .

Binding Affinity and Intermolecular Interactions

Association constants (K) for phosphine oxide-amide interactions reveal:

- This compound has weaker binding (log K ≈ 3.2) compared to derivatives with H-bond donor groups (e.g., phenolic OH, log K ≈ 4.5). Steric hindrance from ortho-methyl groups likely reduces accessibility for intermolecular H-bonding .

| Compound | Functional Group | log K (Association Constant) |

|---|---|---|

| This compound | None | 3.2 |

| Phenol-substituted derivative | OH | 4.5 |

Preparation Methods

Reaction Mechanism and Conditions

-

Grignard Reagent Formation : Magnesium turnings react with o-bromotoluene in anhydrous tetrahydrofuran (THF) under argon. Activation with iodine initiates the exothermic reaction, forming the o-tolylmagnesium bromide intermediate.

-

Nucleophilic Attack on Diethyl Phosphite : The Grignard reagent reacts with diethyl phosphite at 0°C, yielding a phosphine intermediate. This step requires strict temperature control to prevent side reactions.

-

Acidic Work-Up : Hydrochloric acid (0.1 N) protonates the intermediate, releasing this compound. Purification via trituration with hexane removes residual magnesium salts.

Table 1: Optimized Reaction Parameters for Grignard Synthesis

| Parameter | Value | Source |

|---|---|---|

| Magnesium stoichiometry | 3.2 eq (relative to phosphite) | |

| Reaction temperature | 0°C (phosphite addition) | |

| Solvent system | THF/hexane (3:1 v/v) | |

| Yield | 62–68% (after purification) |

Key advantages of this method include scalability (>100 mmol demonstrated) and compatibility with air-sensitive intermediates. However, the requirement for anhydrous conditions and inert atmosphere increases operational complexity.

Oxidation of Bis(o-tolyl)phosphine

This compound can be prepared via controlled oxidation of Bis(o-tolyl)phosphine. This method is particularly valuable when the parent phosphine is readily available.

Table 2: Comparative Oxidation Performance

| Method | Time (h) | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Air oxidation | 15 | 95 | 98 | |

| H₂O₂ (theoretical) | 2 | 89* | 95* | |

| *(Extrapolated from similar arylphosphine oxidations) |

The air oxidation method eliminates need for specialized reagents but necessitates rigorous exclusion of moisture to prevent phosphine hydrolysis.

Critical Analysis of Methodologies

Grignard Route Advantages

Oxidation Route Considerations

-

Substrate dependence : Requires pre-synthesized Bis(o-tolyl)phosphine, adding synthetic steps

-

Byproduct formation : Risk of over-oxidation to phosphate species without careful stoichiometric control

Industrial-Scale Adaptations

Patent EP0539677A1 describes continuous flow modifications for phosphine oxide synthesis:

-

Tubular reactor design : Enables 85% conversion in 30 minutes at 70°C

-

In-line neutralization : Sodium bicarbonate quench prevents acid-mediated decomposition

-

Solvent recovery : Hexane/THF azeotrope distillation achieves >90% solvent reuse

Emerging Techniques

Recent advances from the Royal Society of Chemistry demonstrate:

-

Microwave-assisted synthesis : Reduces Grignard reaction time from 2 hours to 15 minutes

-

Deuterated analogs : this compound-d₄ synthesized using D₂O in DMSO-d₆ at 130°C

Challenges and Optimization Opportunities

-

Magnesium Activation : Residual oxide layers on magnesium decrease Grignard initiation efficiency. Pre-treatment with 1,2-dibromoethane improves reaction reproducibility.

-

Phosphite Purity : Diethyl phosphite containing >0.5% triethyl phosphate reduces yields by 12–18%.

-

Scale-Up Limitations : Exothermic Grignard formation requires jacketed reactors with <10°C/min temperature control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.